4-bromo-2-fluoro-N,N-dimethylaniline
Overview
Description
4-Bromo-2-fluoro-N,N-dimethylaniline is an organic compound characterized by the presence of bromine and fluorine atoms on an aniline derivative
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by sequentially introducing bromine and fluorine atoms onto an aniline derivative. This involves the use of brominating agents like bromine (Br2) and fluorinating agents such as xenon difluoride (XeF2).
N-Methylation:
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding nitro compound.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles and electrophiles under different conditions.
Major Products Formed:
Nitro Compound: Resulting from oxidation.
Amine: Resulting from reduction.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological processes. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-2-fluoro-N,N-dimethylaniline exerts its effects involves its interaction with molecular targets and pathways. The presence of halogen atoms can influence the reactivity and binding affinity of the compound, affecting its biological activity.
Comparison with Similar Compounds
3,5-Dibromo-4-methylaniline: Similar in structure but with additional bromine atoms.
2,4-Difluoro-N,N-dimethylaniline: Similar in having fluorine atoms but different positioning.
Uniqueness: The unique combination of bromine and fluorine atoms on the aniline ring distinguishes 4-bromo-2-fluoro-N,N-dimethylaniline from other similar compounds, providing it with distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-2-fluoro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYOXHVNYCDDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654204 | |
Record name | 4-Bromo-2-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-20-4 | |
Record name | 4-Bromo-2-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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